Solubility Profile of Phenyl 3-Hydroxybenzoate in Organic Solvents: An In-depth Technical Guide
Solubility Profile of Phenyl 3-Hydroxybenzoate in Organic Solvents: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the solubility profile of phenyl 3-hydroxybenzoate, a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals. In the absence of extensive experimental data, this guide uniquely combines theoretical modeling through the estimation of Hansen Solubility Parameters (HSP) with established experimental protocols. It offers researchers, scientists, and drug development professionals a robust framework for understanding and predicting the solubility of this compound in a range of common organic solvents. Detailed methodologies for both theoretical estimation and experimental determination of solubility are presented, providing a dual approach to this critical physicochemical property.
Introduction: The Significance of Phenyl 3-Hydroxybenzoate and its Solubility
Phenyl 3-hydroxybenzoate, also known as resorcinol monobenzoate, is a phenolic ester of significant interest in organic synthesis. Its molecular structure, featuring both a phenyl ester and a hydroxyl group on the aromatic ring, imparts a unique combination of polarity and hydrogen bonding capabilities. This bifunctionality makes it a versatile building block for more complex molecules, including active pharmaceutical ingredients (APIs) and other high-value chemical entities.
The solubility of phenyl 3-hydroxybenzoate in organic solvents is a fundamental parameter that governs its utility in various applications. In drug development, solubility is a critical determinant of a drug candidate's bioavailability and the feasibility of its formulation. For synthetic chemists, understanding the solubility profile is essential for reaction solvent selection, optimization of reaction conditions, and the design of efficient purification processes such as crystallization.
This guide aims to provide a detailed understanding of the factors influencing the solubility of phenyl 3-hydroxybenzoate and to equip the reader with the tools to predict and experimentally determine its solubility in a variety of organic solvents.
Physicochemical Properties of Phenyl 3-Hydroxybenzoate:
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₀O₃ | [1] |
| Molecular Weight | 214.22 g/mol | [1] |
| Melting Point | 131-136 °C | [2] |
| Appearance | White to yellow to orange powder/crystal | [2] |
| CAS Number | 136-36-7 | [2] |
Theoretical Solubility Profile: Hansen Solubility Parameters (HSP)
In the absence of comprehensive experimental solubility data for phenyl 3-hydroxybenzoate, a theoretical approach using Hansen Solubility Parameters (HSP) provides a powerful predictive tool. The principle of HSP is "like dissolves like," where the total cohesive energy of a substance is divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[3]
The total Hansen solubility parameter (δt) is given by the equation:
δt² = δD² + δP² + δH²
A solute is predicted to be soluble in a solvent if their HSP values are similar, which can be quantified by calculating the "Hansen distance" (Ra) between the solute and the solvent. A smaller Ra value indicates a higher likelihood of solubility.[4]
The equation for the Hansen distance is:
Ra² = 4(δD,solute - δD,solvent)² + (δP,solute - δP,solvent)² + (δH,solute - δH,solvent)²
Estimation of Hansen Solubility Parameters for Phenyl 3-Hydroxybenzoate using the Hoftyzer-van Krevelen Group Contribution Method
The Hoftyzer-van Krevelen method is a group contribution approach used to estimate the HSP of a molecule based on its structural components.[5][6] The contributions of each functional group to the dispersion (Fd), polar (Fp), and hydrogen bonding (Eh) parameters are summed, and the final HSP values are calculated using the molar volume (V) of the molecule.
The equations for calculating the HSP components are:
-
δD = ΣFdi / V
-
δP = (ΣFpi²)^0.5 / V
-
δH = (ΣEhi / V)^0.5
Group Contributions for Phenyl 3-Hydroxybenzoate:
To calculate the HSP for phenyl 3-hydroxybenzoate (C₁₃H₁₀O₃), we first identify its constituent groups:
-
1 x -OH (phenolic)
-
1 x -COO- (aromatic ester)
-
11 x =CH- (aromatic)
-
1 x >C< (aromatic)
The group contribution values from the Hoftyzer-van Krevelen method are as follows:
| Group | Fd (J^0.5 cm^1.5/mol) | Fp ((J cm³)^0.5/mol) | Eh (J/mol) | V (cm³/mol) |
| -OH (phenolic) | 245 | 500 | 20900 | 10.0 |
| -COO- (ester) | 410 | 600 | 4200 | 21.0 |
| =CH- (aromatic) | 128 | 0 | 0 | 11.7 |
| >C< (aromatic) | 65 | 0 | 0 | 8.4 |
Calculations:
-
ΣFdi = (1 x 245) + (1 x 410) + (11 x 128) + (1 x 65) = 245 + 410 + 1408 + 65 = 2128
-
ΣFpi² = (1 x 500²) + (1 x 600²) + (11 x 0²) + (1 x 0²) = 250000 + 360000 = 610000
-
ΣEhi = (1 x 20900) + (1 x 4200) + (11 x 0) + (1 x 0) = 25100
-
V = (1 x 10.0) + (1 x 21.0) + (11 x 11.7) + (1 x 8.4) = 10.0 + 21.0 + 128.7 + 8.4 = 168.1 cm³/mol
Now, we can calculate the HSP for phenyl 3-hydroxybenzoate:
-
δD = 2128 / 168.1 = 12.66 MPa^0.5
-
δP = (610000)^0.5 / 168.1 = 781.02 / 168.1 = 4.65 MPa^0.5
-
δH = (25100 / 168.1)^0.5 = (149.32)^0.5 = 12.22 MPa^0.5
Estimated Hansen Solubility Parameters for Phenyl 3-Hydroxybenzoate:
| Parameter | Value (MPa^0.5) |
| δD (Dispersion) | 12.66 |
| δP (Polar) | 4.65 |
| δH (Hydrogen Bonding) | 12.22 |
Predicted Solubility in Common Organic Solvents
Using the calculated HSP for phenyl 3-hydroxybenzoate and the known HSP values for a range of organic solvents, we can predict the relative solubility.[7][8] The Hansen distance (Ra) is calculated for each solvent. A lower Ra value suggests better solubility.
Predicted Solubility of Phenyl 3-Hydroxybenzoate based on Hansen Distance:
| Solvent | Solvent Class | δD (MPa^0.5) | δP (MPa^0.5) | δH (MPa^0.5) | Hansen Distance (Ra) | Predicted Solubility |
| Phenyl 3-Hydroxybenzoate | Solute | 12.66 | 4.65 | 12.22 | - | - |
| Acetone | Ketone | 15.5 | 10.4 | 7.0 | 8.84 | High |
| Ethanol | Alcohol | 15.8 | 8.8 | 19.4 | 10.63 | High |
| Methanol | Alcohol | 14.7 | 12.3 | 22.3 | 13.91 | Moderate |
| Ethyl Acetate | Ester | 15.8 | 5.3 | 7.2 | 7.50 | High |
| Dichloromethane | Chlorinated | 17.0 | 7.3 | 7.1 | 10.36 | Moderate |
| Toluene | Aromatic | 18.0 | 1.4 | 2.0 | 15.85 | Low |
| Hexane | Alkane | 14.9 | 0.0 | 0.0 | 13.79 | Very Low |
| Water | Protic | 15.5 | 16.0 | 42.3 | 32.74 | Very Low |
Disclaimer: These are theoretically predicted values and should be confirmed by experimental data.
Experimental Determination of Solubility: The Shake-Flask Method
The shake-flask method is a widely recognized and robust technique for determining the equilibrium solubility of a solid in a liquid.[2][9] The method involves saturating a solvent with a solute by agitation and then measuring the concentration of the solute in the resulting solution.
Step-by-Step Protocol
-
Preparation of Supersaturated Solution:
-
Add an excess amount of phenyl 3-hydroxybenzoate to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask). The excess solid is crucial to ensure that equilibrium is reached from a state of supersaturation.
-
-
Equilibration:
-
Agitate the mixture at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. A mechanical shaker or a magnetic stirrer can be used. Temperature control is critical as solubility is temperature-dependent.
-
-
Phase Separation:
-
After equilibration, allow the mixture to stand undisturbed at the same constant temperature to allow the undissolved solid to settle.
-
Alternatively, centrifuge the mixture to accelerate the separation of the solid and liquid phases.
-
-
Sampling:
-
Carefully withdraw a known volume of the clear supernatant using a pipette. It is essential to avoid disturbing the solid at the bottom of the container.
-
-
Dilution:
-
Dilute the collected sample with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used.
-
-
Quantification:
-
Analyze the concentration of phenyl 3-hydroxybenzoate in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.
-
-
Calculation:
-
Calculate the original concentration of the saturated solution by taking into account the dilution factor. The solubility is typically expressed in units of mg/mL, g/100 mL, or mol/L.
-
Self-Validating System and Causality
-
Excess Solute: The use of an excess of the solid solute ensures that the solution reaches its maximum saturation point at the given temperature, providing a true equilibrium solubility value.
-
Prolonged Equilibration: The extended agitation period is necessary to overcome any kinetic barriers to dissolution and ensure that the system has reached a state of thermodynamic equilibrium.
-
Constant Temperature: Maintaining a constant temperature throughout the experiment is critical because solubility is a temperature-dependent property. Fluctuations in temperature can lead to significant errors in the measured solubility.
-
Clear Supernatant: The analysis of a clear, particle-free sample is essential to ensure that only the dissolved solute is being measured, and not any suspended solid particles.
Visualizations
Experimental Workflow for Solubility Determination
Caption: Workflow of the Shake-Flask Method for Solubility Determination.
Logical Relationship of Hansen Solubility Parameters
Caption: Conceptual Diagram of Solubility Prediction using Hansen Distance.
Conclusion
This technical guide has provided a comprehensive overview of the solubility profile of phenyl 3-hydroxybenzoate in organic solvents. By employing the Hoftyzer-van Krevelen group contribution method, we have estimated the Hansen Solubility Parameters of the molecule, enabling a theoretical prediction of its solubility in a range of common solvents. The predicted high solubility in polar aprotic and moderately polar protic solvents like acetone, ethyl acetate, and ethanol is consistent with the general behavior of phenolic esters.
Furthermore, a detailed, step-by-step protocol for the experimental determination of solubility using the robust shake-flask method has been provided. This dual approach of theoretical prediction and experimental validation offers a powerful strategy for researchers and professionals in drug development and chemical synthesis. The insights and methodologies presented herein will facilitate more informed decisions in solvent selection, process optimization, and formulation development involving phenyl 3-hydroxybenzoate.
References
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. [Link]
-
Hoftyzer, P. J., & Van Krevelen, D. W. (1976). Properties of polymers: their estimation and correlation with chemical structure. Elsevier. [Link]
-
Barton, A. F. M. (1991). CRC handbook of solubility parameters and other cohesion parameters. CRC press. [Link]
-
Fedors, R. F. (1974). A method for estimating both the solubility parameters and molar volumes of liquids. Polymer Engineering & Science, 14(2), 147-154. [Link]
-
Abbott, S. (n.d.). HSPiP - Hansen Solubility Parameters in Practice. Hansen-solubility.com. [Link]
-
Stefanis, E., & Panayiotou, C. (2008). A new group-contribution method for predicting Hansen solubility parameters of pure organic compounds. International Journal of Thermophysics, 29(2), 568-585. [Link]
-
Science-Based Formulation: The Power of HSP. (2019, October 10). PCI Magazine. [Link]
-
Grulke, E. A. (1999). Solubility parameter values. In Polymer handbook (4th ed., pp. VII/675-VII/714). Wiley. [Link]
-
Hansen, C. M. (1967). The three dimensional solubility parameter and solvent diffusion coefficient. Danish Technical Press. [Link]
-
Fredenslund, A., Jones, R. L., & Prausnitz, J. M. (1975). Group-contribution estimation of activity coefficients in nonideal liquid mixtures. AIChE journal, 21(6), 1086-1099. [Link]
-
Kontogeorgis, G. M., & Folas, G. K. (2009). Thermodynamic models for industrial applications: from classical and advanced mixing rules to association theories. John Wiley & Sons. [Link]
-
Yalkowsky, S. H., & He, Y. (2003). Handbook of aqueous solubility data. CRC press. [Link]
-
PubChem. (n.d.). Phenyl 3-hydroxybenzoate. National Center for Biotechnology Information. [Link]
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pcimag.com [pcimag.com]
- 5. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 6. kinampark.com [kinampark.com]
- 7. mdpi.com [mdpi.com]
- 8. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]
- 9. researchgate.net [researchgate.net]
